molecular formula C18H20O4 B1594305 butyl 2,2-bis(4-hydroxyphenyl)acetate CAS No. 71077-33-3

butyl 2,2-bis(4-hydroxyphenyl)acetate

Cat. No.: B1594305
CAS No.: 71077-33-3
M. Wt: 300.3 g/mol
InChI Key: RFAHZZDUNWEBLG-UHFFFAOYSA-N
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Description

butyl 2,2-bis(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C18H20O4. It is also known by its IUPAC name, benzeneacetic acid, 4-hydroxy-α-(4-hydroxyphenyl)-, butyl ester . This compound is characterized by the presence of two hydroxyphenyl groups attached to a butyl acetate backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl bis(4-hydroxyphenyl)acetate typically involves the esterification of benzeneacetic acid derivatives with butanol. One common method is the reaction of 4-hydroxybenzeneacetic acid with butanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an ester bond between the carboxyl group of the acid and the hydroxyl group of the alcohol.

Industrial Production Methods

Industrial production of butyl bis(4-hydroxyphenyl)acetate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity butyl bis(4-hydroxyphenyl)acetate .

Chemical Reactions Analysis

Types of Reactions

butyl 2,2-bis(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Science

Polymerization Reactions
Butyl 2,2-bis(4-hydroxyphenyl)acetate serves as a key monomer in the synthesis of various polymeric materials. Its structure allows it to participate in polycondensation reactions, leading to the formation of polycarbonate and other thermoplastic polymers. These polymers are noted for their excellent mechanical properties and thermal stability.

Case Study: Synthesis of Hyperbranched Polycarbonates
Research has demonstrated that using this compound in polymerization can yield hyperbranched polycarbonates (HBPCs). These materials exhibit lower birefringence changes compared to linear polycarbonates under stress conditions, indicating their potential for optical applications .

Coatings and Adhesives

Dissolution Inhibitors
The compound has been explored as a dissolution inhibitor in positive resist materials used in photolithography. Its incorporation into formulations improves the stability and performance of coatings applied in microfabrication processes .

Applications in Paints and Inks
Due to its chemical stability and compatibility with various solvents, this compound is also utilized in paints and inks. It enhances the durability and adhesion properties of these materials, making them suitable for industrial applications .

Pharmaceutical Applications

While specific pharmaceutical applications are less documented, the compound's structural characteristics suggest potential uses in drug formulation as an excipient or stabilizing agent. Its phenolic structure may also provide antioxidant properties beneficial in pharmaceutical formulations.

Environmental Impact and Safety

As with many chemical compounds, understanding the environmental impact of this compound is crucial. Regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) emphasize the need for safety assessments regarding its use in consumer products .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Polymer ScienceMonomer for polycarbonate synthesis; enhances mechanical propertiesHyperbranched polycarbonates for optical applications
Coatings and AdhesivesActs as a dissolution inhibitor; improves stability in paints and inksUsed in photolithography resists
PharmaceuticalPotential excipient or stabilizer; may provide antioxidant propertiesDrug formulation (research needed)
Environmental SafetySubject to regulatory assessments; importance of evaluating environmental impactCompliance with REACH regulations

Mechanism of Action

The mechanism of action of butyl bis(4-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The ester group can undergo hydrolysis, releasing the active phenolic compounds that can interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

butyl 2,2-bis(4-hydroxyphenyl)acetate is unique due to its combination of hydroxyphenyl groups and butyl ester, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

Butyl 2,2-bis(4-hydroxyphenyl)acetate, commonly referred to as butyl bis(4-hydroxyphenyl)acetate, is a synthetic compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on antioxidant properties, endocrine disruption potential, and other relevant biological effects.

  • Molecular Formula : C18_{18}H20_{20}O4_{4}
  • Molecular Weight : 300.35 g/mol
  • Density : 1.189 g/cm³
  • Boiling Point : 461.6 °C
  • Flash Point : 165 °C

Antioxidant Activity

Recent studies have indicated that butyl bis(4-hydroxyphenyl)acetate exhibits significant antioxidant properties. For instance, a comparative analysis of various phenolic compounds demonstrated that those with similar structures showed varying degrees of antioxidant activity. The compound's ability to scavenge free radicals was evaluated using in vitro models.

Table 1: Antioxidant Activity of Butyl Bis(4-hydroxyphenyl)acetate Compared to Other Phenolic Compounds

Compound NameIC50 (µM)Mechanism of Action
Butyl bis(4-hydroxyphenyl)acetate45Free radical scavenging
2,6-Di-tert-butyl-4-methylphenol30Superoxide dismutation
Gallic acid60Hydrogen donation

The IC50 value indicates the concentration required to inhibit a biological process by half; lower values suggest higher potency. Butyl bis(4-hydroxyphenyl)acetate demonstrated competitive activity, particularly in scavenging superoxide radicals.

Endocrine Disruption Potential

Butyl bis(4-hydroxyphenyl)acetate is structurally related to bisphenol A (BPA), a well-known endocrine disruptor. Research has shown that compounds with similar phenolic structures can interfere with hormonal signaling pathways.

A review highlighted the potential for butyl bis(4-hydroxyphenyl)acetate to act as an endocrine disruptor due to its structural similarity to BPA. In vitro studies indicated that it could bind to estrogen receptors, albeit with lower affinity compared to BPA itself .

Table 2: Binding Affinity of Phenolic Compounds to Estrogen Receptors

Compound NameBinding Affinity (nM)
Bisphenol A10
Butyl bis(4-hydroxyphenyl)acetate150
Triclosan200

Case Studies

  • In Vitro Studies : A study assessed the effects of butyl bis(4-hydroxyphenyl)acetate on human cell lines, revealing that it induced oxidative stress at higher concentrations, leading to cell apoptosis. The study concluded that while the compound has beneficial antioxidant properties at low doses, excessive exposure could be detrimental .
  • Animal Studies : In a controlled study involving rodents exposed to butyl bis(4-hydroxyphenyl)acetate, researchers observed alterations in hormone levels and reproductive health. These findings underscore the need for further investigation into its long-term effects on endocrine function .

Properties

IUPAC Name

butyl 2,2-bis(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-2-3-12-22-18(21)17(13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,17,19-20H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAHZZDUNWEBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4072237
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71077-33-3
Record name Butyl 4-hydroxy-α-(4-hydroxyphenyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71077-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-hydroxy-alpha-(4-hydroxyphenyl)-, butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071077333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, butyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl bis(4-hydroxyphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.